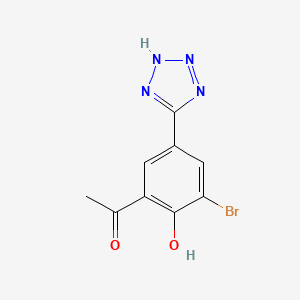
2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a bromine atom, and a tetrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of a suitable cyclohexadienone derivative, followed by the introduction of the tetrazole ring through a cyclization reaction. The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and cyclization steps, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of de-brominated products
Substitution: Formation of substituted derivatives with various functional groups
科学的研究の応用
2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tetrazole ring can enhance binding affinity to certain proteins, while the bromine atom can participate in halogen bonding interactions.
類似化合物との比較
Similar Compounds
- 2-Acetyl-6-chloro-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
- 2-Acetyl-6-fluoro-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
- 2-Acetyl-6-iodo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
Uniqueness
The uniqueness of 2-Acetyl-6-bromo-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one lies in the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.
特性
CAS番号 |
400008-38-0 |
|---|---|
分子式 |
C9H7BrN4O2 |
分子量 |
283.08 g/mol |
IUPAC名 |
1-[3-bromo-2-hydroxy-5-(2H-tetrazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrN4O2/c1-4(15)6-2-5(3-7(10)8(6)16)9-11-13-14-12-9/h2-3,16H,1H3,(H,11,12,13,14) |
InChIキー |
XIDMVNQDMGDBSG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=CC(=C1)C2=NNN=N2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
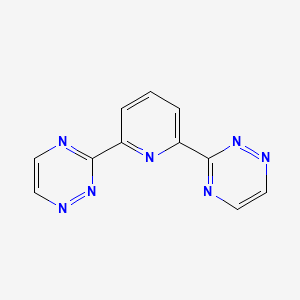
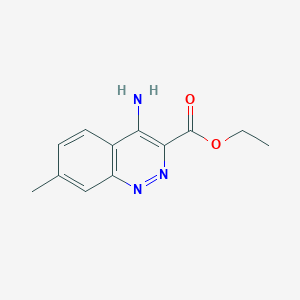

![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
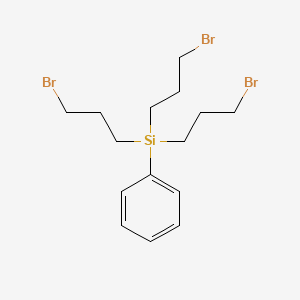
![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
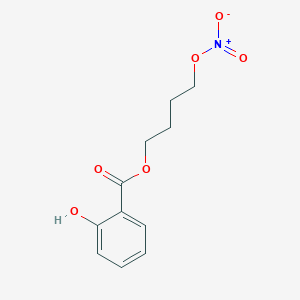
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)

![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)
